Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride
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Overview
Description
Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride is a chemical compound with the molecular formula C9H11N3·2HCl. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities[_{{{CITATION{{{_1{Recent developments of imidazo 1,2- - RSC Publishing
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various chemical reactions and processes in organic synthesis and pharmaceutical chemistry .
Result of Action
Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry .
Action Environment
It is known that the compound is a solid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride typically involves the following steps:
Formation of Imidazo[1,2-a]pyridine Core: The core structure of imidazo[1,2-a]pyridine is synthesized through a cyclization reaction involving a suitable precursor, such as an amino-pyridine derivative.
Introduction of Methyl Group: The imidazo[1,2-a]pyridine core is then functionalized by introducing a methyl group at the 3-position.
Formation of Methylamine Derivative: The methyl group is further modified to form the methylamine derivative.
Conversion to Dihydrochloride: Finally, the compound is converted to its dihydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups at various positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine oxo derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biological studies to understand its interaction with various biomolecules.
Medicine: It has potential therapeutic applications, including its use as an antituberculosis agent[_{{{CITATION{{{_1{Recent developments of imidazo 1,2- - RSC Publishing.
Industry: The compound is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride is compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Other methylamine derivatives: These compounds have different heterocyclic cores but contain the methylamine functional group.
Uniqueness: this compound is unique due to its specific combination of the imidazo[1,2-a]pyridine core and the methylamine group, which imparts distinct chemical and biological properties.
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Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-3-yl-N-methylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-10-6-8-7-11-9-4-2-3-5-12(8)9;;/h2-5,7,10H,6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELFFBXXBSNWFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C2N1C=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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